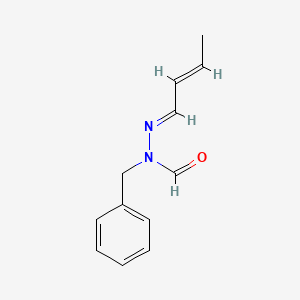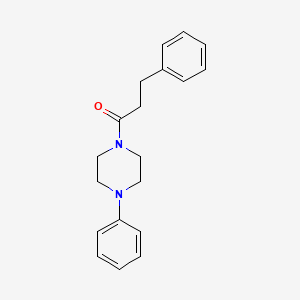
3-(4-hydroxy-3-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furanone derivatives often involves strategic organic reactions that ensure the formation of the furanone core alongside the desired substituents. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone through reactions in THF solution exemplifies the complexity and precision required in synthesizing such compounds, showcasing the importance of selecting appropriate solvents and conditions (Wang Zhao-yang, 2012). Similarly, the one-pot tandem synthesis approach for fluorescent 5-naphthyl-3(2H)-furanones demonstrates the creativity needed in developing efficient synthetic routes (A. Mal’kina et al., 2013).
Molecular Structure Analysis
The structural characterization of furanone derivatives, including X-ray diffraction, NMR, and FT-IR techniques, plays a critical role in confirming the molecular architecture and understanding the spatial arrangement of atoms. The crystal structure analysis of related compounds provides insights into the orthorhombic system, cell parameters, and molecular orientation, which are essential for comprehending the physical and chemical behaviors of such molecules (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanone derivatives participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For instance, the Diels-Alder reactions involving 3-methoxy-2-vinylbenzofurans leading to polyfunctional dibenzofurans illustrate the versatility of furanones in forming more complex molecular structures (J. D. Brewer et al., 1971). The chemoselective cleavage of protective groups, such as p-methoxybenzyl ethers, using specific conditions, further showcases the manipulability of furanone derivatives in synthetic pathways (A. Volbeda et al., 2015).
Physical Properties Analysis
The physical properties of furanone derivatives, including melting points, solubility, and crystalline structures, are crucial for their application in various fields. Such properties are often determined through comprehensive experimental analysis, including crystallography and thermal analysis.
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, define the utility of furanone derivatives in organic synthesis. Studies on the synthesis and cytotoxicity of different 3,4-diaryl-2(5H)-furanone derivatives illustrate the bioactivity aspect of these compounds, indicating their potential in medicinal chemistry (Yong Kim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Flavor Chemistry and Food Industry Applications
Furanones, including compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives, are key flavor compounds in many fruits and are highly appreciated by the food industry due to their attractive sensory properties. These compounds are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction. Advances in understanding the biosynthetic pathways of furanones are significant for the development of biotechnological processes relevant to the food industry (Schwab, 2013).
Synthetic Methodologies
Research has shown that the Diels-Alder addition of furan derivatives, including those similar to 3-(4-hydroxy-3-methoxybenzylidene)-5-(2-naphthyl)-2(3H)-furanone, provides a direct route to polyfunctional dibenzofurans and related structures, illustrating the compound's potential in synthetic organic chemistry (Brewer et al., 1971).
Pharmacological Activities
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-25-21-11-14(6-9-19(21)23)10-18-13-20(26-22(18)24)17-8-7-15-4-2-3-5-16(15)12-17/h2-13,23H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSDXXXKASGNY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-hydroxy-3-methoxybenzylidene)-5-(2-naphthyl)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)